1-(4-Chloro-3-methoxyphenyl)-2,2,2-trifluoroethan-1-ol
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Overview
Description
1-(4-Chloro-3-methoxyphenyl)-2,2,2-trifluoroethan-1-ol is a chemical compound with a unique structure that includes a chloro, methoxy, and trifluoroethanol group
Preparation Methods
The synthesis of 1-(4-Chloro-3-methoxyphenyl)-2,2,2-trifluoroethan-1-ol typically involves multiple steps. One common method includes the reaction of 4-chloro-3-methoxybenzaldehyde with trifluoroethanol in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity . Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve efficient and cost-effective production.
Chemical Reactions Analysis
1-(4-Chloro-3-methoxyphenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-(4-Chloro-3-methoxyphenyl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-methoxyphenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
1-(4-Chloro-3-methoxyphenyl)-2,2,2-trifluoroethan-1-ol can be compared with similar compounds such as:
1-(4-Chloro-3-methoxyphenyl)ethanone: This compound shares a similar structure but lacks the trifluoroethanol group, which may result in different chemical and biological properties.
4-Chloro-3-methoxyaniline: Another related compound with a similar aromatic ring structure but different functional groups, leading to distinct reactivity and applications.
Properties
Molecular Formula |
C9H8ClF3O2 |
---|---|
Molecular Weight |
240.60 g/mol |
IUPAC Name |
1-(4-chloro-3-methoxyphenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H8ClF3O2/c1-15-7-4-5(2-3-6(7)10)8(14)9(11,12)13/h2-4,8,14H,1H3 |
InChI Key |
YZOVPLIZIHVXNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C(F)(F)F)O)Cl |
Origin of Product |
United States |
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